1-(3-Phenoxypropyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12-7-9-15(14-12)8-4-10-16-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHXIHIDQDOTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Phenoxypropyl 1h Pyrazol 3 Amine and Analogous Pyrazoles
Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a fundamental step in the synthesis of a wide array of pyrazole-containing compounds. Various strategies have been developed, with cyclization reactions being the most prominent.
Cyclization Reactions in Pyrazole Synthesis
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgacs.org For the synthesis of 3-aminopyrazoles, a common and effective method involves the cyclocondensation of β-ketonitriles with hydrazines. chim.itchemicalbook.com In this reaction, the hydrazine initially reacts with the ketone functionality to form a hydrazone. Subsequently, an intramolecular cyclization occurs via the addition of the second nitrogen atom of the hydrazine to the nitrile group, leading to the formation of the 3-aminopyrazole (B16455) ring. chim.it
Another significant cyclization approach involves the reaction of α,β-unsaturated nitriles with hydrazines. chim.it The regioselectivity of this reaction, determining whether a 3-amino or 5-aminopyrazole is formed, can be influenced by the steric hindrance of the substituents on the hydrazine. chim.it
A variety of catalysts and reaction conditions can be employed to facilitate these cyclization reactions. For instance, acetic acid in ethanol (B145695) has been used to promote the reaction between 3-oxo-3-phenylpropanenitrile and hydrazine to yield 3-phenyl-1H-pyrazol-5-amine. chemicalbook.com
| Starting Materials | Reaction Type | Product Type | Reference |
| β-Ketonitriles and Hydrazines | Cyclocondensation | 3-Aminopyrazoles | chim.it |
| α,β-Unsaturated Nitriles and Hydrazines | Cyclocondensation | 3- or 5-Aminopyrazoles | chim.it |
| 1,3-Dicarbonyl Compounds and Hydrazines | Knorr Cyclocondensation | Substituted Pyrazoles | beilstein-journals.org |
| 2-Cyanothioacetamides and Hydrazine | Cyclocondensation | 3,5-Diaminopyrazoles | nih.gov |
Reactions Involving Electron-Deficient Alkynes
The reaction of diazo compounds with electron-deficient alkynes represents another powerful tool for constructing the pyrazole ring through a [3+2] cycloaddition mechanism. This method allows for the formation of highly substituted pyrazoles. While not a direct route to 3-aminopyrazoles without further functional group manipulation, it is a key strategy for accessing the core pyrazole structure.
One-Step Synthetic Approaches
One-pot multicomponent reactions (MCRs) have gained significant attention for the efficient synthesis of pyrazoles. These reactions combine multiple starting materials in a single reaction vessel to form complex products, often with high atom economy. For example, a three-component synthesis of 5-aminopyrazoles can be achieved from malononitrile, various aldehydes, and hydrazines. beilstein-journals.org Furthermore, this can be extended to a four-component reaction using β-ketoesters, which initially react with hydrazine to form a pyrazolone (B3327878) intermediate that then participates in the main reaction sequence. beilstein-journals.org
N1-Substitution Chemistry: Introduction of the 3-Phenoxypropyl Moiety
Once the 3-aminopyrazole core is synthesized, the next critical step is the introduction of the 3-phenoxypropyl group at the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.
Alkylation Approaches for N1-Functionalization
The N-alkylation of pyrazoles, particularly unsymmetrical ones like 3-aminopyrazole, can lead to a mixture of N1 and N2 regioisomers. However, reaction conditions can be optimized to favor the desired N1-substituted product. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the pyrazole ring. acs.orgnih.gov
For the synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, a plausible route involves the reaction of 3-aminopyrazole with a suitable 3-phenoxypropyl halide, such as 1-bromo-3-phenoxypropane, in the presence of a base. thermofisher.comfishersci.com The choice of base is crucial; common bases include potassium carbonate, sodium hydride, or various alkoxides. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
Recent advancements have also explored enzymatic approaches for the N-alkylation of pyrazoles, offering high regioselectivity under mild conditions. nih.gov For instance, engineered enzymes have been used for the methylation, ethylation, and propylation of pyrazoles with exceptional control over the position of alkylation. nih.gov
| Reactants | Reaction Type | Key Considerations | Reference |
| 3-Aminopyrazole and 1-Bromo-3-phenoxypropane | N-Alkylation | Base, Solvent, Regioselectivity | thermofisher.com, fishersci.com |
| Pyrazole and Haloalkanes | Enzymatic N-Alkylation | High Regioselectivity, Mild Conditions | nih.gov |
| 3-Amino Alcohols and Alkyl Halides | Chelation-controlled N-Alkylation | Use of 9-BBN for selectivity | organic-chemistry.org |
Condensation and Other Coupling Reactions
While direct alkylation is the most common method for introducing an alkyl group like 3-phenoxypropyl, other condensation and coupling reactions can also be employed for N-functionalization of pyrazoles. For instance, N-arylation of pyrazoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. While not directly applicable to the synthesis of the target compound, these methods highlight the versatility of the pyrazole ring in undergoing various C-N bond-forming reactions.
Functionalization and Derivatization Strategies at the C3-Amine Position
The C3-amino group of the pyrazole ring is a key nucleophilic center, offering a versatile handle for a wide array of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The primary amino group of compounds like this compound can readily undergo reactions such as acylation, alkylation, and the formation of fused heterocyclic systems.
Acylation: The reaction of 3-aminopyrazoles with carboxylic acids, acyl chlorides, or acid anhydrides is a common method to produce the corresponding amides. This transformation can be achieved using standard peptide coupling reagents or by direct reaction with an activated acylating agent. researchgate.netpressbooks.pub For instance, the acylation of a 3-aminopyrazole can be selectively directed to the exocyclic amino group over the endocyclic pyrazole nitrogens under specific conditions. researchgate.net These acylation reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Alkylation: Selective alkylation of the exocyclic C3-amine in the presence of the two ring nitrogen atoms presents a greater challenge due to the comparable nucleophilicity of these sites. However, regioselective alkylation can be achieved. For example, reductive amination of aldehydes or ketones in the presence of the aminopyrazole offers a direct route to secondary and tertiary amines at the C3 position. nih.govnih.gov Another approach involves the use of protecting groups or specific reagents that favor N-alkylation at the desired position. A study demonstrated that the alkylation of an ω-aminoalkyl-aminopyrazole could be selectively performed on the side-chain amino group, leaving the C5-primary amino group untouched, highlighting the subtle differences in reactivity that can be exploited for regioselective functionalization. researchgate.netchim.it
Formation of Fused Heterocycles: The bifunctional nature of 3-aminopyrazoles, possessing both a nucleophilic amino group and an adjacent ring nitrogen, makes them excellent precursors for the synthesis of fused heterocyclic systems. Reactions with 1,3-dielectrophiles, such as β-diketones, activated enones, or enaminonitriles, can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgpsu.edu These reactions typically proceed via an initial Michael addition or condensation at the C3-amino group, followed by an intramolecular cyclization involving the N2 atom of the pyrazole ring. Similarly, reactions with appropriate synthons can yield other fused systems like pyrazolo[3,4-b]pyridines. psu.edunih.gov
The table below summarizes common functionalization strategies for the C3-amine position.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Carboxylic Acid + Coupling Agent (e.g., EDC, CDI); or Acyl Halide/Anhydride | C3-Amide |
| Alkylation | Alkyl Halide + Base; or Aldehyde/Ketone + Reducing Agent (Reductive Amination) | C3-Secondary/Tertiary Amine |
| Fused Ring Formation | β-Diketones, Activated Enones, Enaminonitriles | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines |
Regioselectivity in the Synthesis of Substituted Pyrazoles
The synthesis of 1,3-disubstituted pyrazoles, such as this compound, is most commonly achieved through the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophilic synthon. beilstein-journals.orggoogle.com A classic and versatile approach involves the reaction of (3-phenoxypropyl)hydrazine with a β-ketonitrile, for example, 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or a protected equivalent thereof. beilstein-journals.orgnih.gov
The reaction proceeds via initial condensation between the hydrazine and the ketone (or aldehyde) to form a hydrazone, followed by intramolecular cyclization involving the nitrile group. However, a critical challenge in this approach is controlling the regioselectivity. The reaction between a monosubstituted hydrazine (R-NHNH₂) and an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) can potentially yield two regioisomers: the 1,3-disubstituted pyrazole and the 1,5-disubstituted pyrazole.
The factors influencing the regiochemical outcome are primarily:
Steric Hindrance: The bulkier substituent on the 1,3-dielectrophile generally directs the substituted nitrogen of the hydrazine (N1) to the less sterically hindered carbonyl group. An increase in the steric hindrance of the hydrazine substituent has been shown to favor the formation of the 5-aminopyrazole regioisomer. beilstein-journals.org
Electronic Effects: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can influence the relative reactivity of the nucleophilic and electrophilic centers.
Reaction Conditions: The regioselectivity can be highly dependent on the reaction conditions. Kinetic control (often at lower temperatures with a strong, non-equilibrating base) may favor one isomer, while thermodynamic control (higher temperatures, reversible conditions) may lead to the more stable isomer. beilstein-journals.org For instance, in the reaction of monosubstituted hydrazines with certain acrylonitriles, kinetic conditions (EtONa, 0 °C) favored the 3-aminopyrazole, while thermodynamic conditions (EtOH, 70 °C) led to the 5-aminopyrazole. beilstein-journals.org
To achieve high regioselectivity for the desired 1,3-disubstituted product, synthetic strategies often employ 1,3-dielectrophiles where the two electrophilic centers have significantly different reactivity or where one is sterically inaccessible. The use of β-ketonitriles is advantageous as the ketone and nitrile functionalities exhibit distinct electrophilicities, often leading to a preferred reaction pathway and a single major regioisomer. researchgate.netpreprints.org For example, the reaction of methylhydrazine with 2-chloroacrylonitrile (B132963) proceeds with high regioselectivity to yield the 3-aminopyrazole isomer. beilstein-journals.org
Green Chemistry and Sustainable Synthetic Routes for Pyrazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to minimize environmental impact and enhance safety and efficiency. acs.org
Aqueous Media and Alternative Solvents: One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents. Water has been successfully employed as a solvent for the multicomponent synthesis of pyrazole derivatives, offering benefits of low cost, safety, and environmental benignity. mdpi.com Ionic liquids have also been explored as recyclable and efficient media for pyrazole synthesis, sometimes acting as both solvent and catalyst.
Catalysis: The development of efficient and recyclable catalysts is another key area. Heterogeneous catalysts, such as V₂O₅/SiO₂, have been used for the solvent-free synthesis of 5-aminopyrazoles, allowing for easy separation and reuse of the catalyst. acs.org Magnetically separable nanocatalysts, like Fe₃O₄@SiO₂ functionalized with organic moieties, have also been designed for the green synthesis of aminopyrazole-4-carbonitriles, enabling simple recovery with an external magnet. psu.edu Biocatalysis, using enzymes to catalyze reactions, represents a frontier in green synthesis, with reports of enzyme-catalyzed systems for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. These reactions adhere to green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation. mdpi.com The synthesis of complex aminopyrazole derivatives has been achieved through one-pot, multicomponent procedures, often in green solvents like water or under solvent-free conditions. mdpi.com
Energy-Efficient Methods: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. beilstein-journals.orgpsu.edu Mechanochemical synthesis, involving grinding solid reactants together, can proceed in the absence of a solvent, representing a highly sustainable approach. psu.edu
These green methodologies offer powerful and sustainable alternatives to classical synthetic routes for preparing this compound and its analogs, aligning with the modern imperatives of environmentally responsible chemical manufacturing.
Advanced Spectroscopic and Structural Elucidation of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, offering precise insights into the proton, carbon, and nitrogen frameworks of the molecule.
The ¹H NMR spectrum provides a complete map of the proton environments within the molecule. The signals are assigned based on their chemical shift (δ), multiplicity, and integration values.
The aromatic region of the spectrum is characterized by signals corresponding to the phenoxy group. The protons ortho to the ether linkage typically appear as a triplet, while the para and meta protons also produce distinct multiplets. The propyl chain connecting the two ring systems displays characteristic signals: two triplets for the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms, and a multiplet for the central methylene group (-CH₂-). On the pyrazole (B372694) ring, two doublets are observed, corresponding to the vicinally coupled protons at the C4 and C5 positions. A broad singlet, which may exchange with D₂O, is indicative of the primary amine (-NH₂) protons. libretexts.org
¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole H-5 | ~7.3-7.5 | Doublet (d) | ~2.0-3.0 |
| Phenyl H-2', H-6' (ortho) | ~7.2-7.3 | Multiplet (m) | - |
| Phenyl H-4' (para) | ~6.9-7.0 | Multiplet (m) | - |
| Phenyl H-3', H-5' (meta) | ~6.8-6.9 | Multiplet (m) | - |
| Pyrazole H-4 | ~5.6-5.8 | Doublet (d) | ~2.0-3.0 |
| Amine (-NH₂) | ~4.0-5.0 | Broad Singlet (br s) | - |
| Pyrazole N-CH₂ (a) | ~4.2-4.4 | Triplet (t) | ~6.5-7.5 |
| Phenyl O-CH₂ (c) | ~4.0-4.2 | Triplet (t) | ~6.0-7.0 |
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals twelve distinct signals, corresponding to each unique carbon atom in this compound.
The carbon signals are assigned based on their chemical shifts and by comparison with data from analogous structures and spectral databases. organicchemistrydata.orgmdpi.com The phenoxy ring shows a signal for the oxygen-linked carbon (C-1') at a downfield position, along with signals for the other aromatic carbons. The pyrazole ring carbons are characterized by their specific chemical shifts, with the C3 carbon bearing the amine group appearing at a significantly downfield position. The three aliphatic carbons of the propyl linker are found in the upfield region of the spectrum.
¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | ~158-161 |
| Phenyl C-1' | ~157-159 |
| Pyrazole C-5 | ~138-140 |
| Phenyl C-3', C-5' | ~129-130 |
| Phenyl C-2', C-6' | ~120-122 |
| Phenyl C-4' | ~114-116 |
| Pyrazole C-4 | ~90-92 |
| Phenyl O-CH₂ (c) | ~65-67 |
| Pyrazole N-CH₂ (a) | ~48-50 |
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the molecule. For this compound, three nitrogen signals are expected. Based on studies of similar pyrazole systems, the two nitrogen atoms of the pyrazole ring would exhibit distinct chemical shifts. psu.eduresearchgate.net The N1 nitrogen, being part of the N-propyl linkage, would have a different chemical environment compared to the N2 nitrogen. The exocyclic amine nitrogen (at C3) would present a third signal, typically found in a chemical shift range characteristic of primary amines. psu.edu Precise assignment often requires correlation experiments.
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the propyl chain (a-b, b-c) and between the H-4 and H-5 protons of the pyrazole ring. mdpi.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. This would definitively link the proton signals for H-4, H-5, and the three propyl chain methylenes to their corresponding carbon signals listed in the tables above. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. Expected key correlations include:
From the N-CH₂ protons (a) to the pyrazole carbons C-5 and C-3.
From the O-CH₂ protons (c) to the phenyl ipso-carbon C-1'.
From the pyrazole H-5 proton to carbons C-4 and C-3.
Vibrational Spectroscopy: Infrared (IR) Analysis and Characteristic Band Assignment
The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.
The spectrum is dominated by bands indicating the primary amine, the ether linkage, and the aromatic systems. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity bands in the 3300-3400 cm⁻¹ region. orgchemboulder.comnih.gov The C-O-C stretching of the phenoxy ether group gives rise to a strong, characteristic band. Aromatic and aliphatic C-H stretches are also clearly visible.
IR Absorption Data Table for this compound
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3400 | Medium, Doublet |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| N-H Bend (Scissoring) | 1620 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |
| Pyrazole Ring C=N Stretch | ~1580 | Medium |
| C-O-C Stretch (Asymmetric) | 1220 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₁₂H₁₅N₃O, giving a molecular weight of approximately 217.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. The fragmentation pattern is proposed to involve key cleavages that reflect the structure's weakest points. Common fragmentation pathways for such structures include:
Alpha-cleavage adjacent to the ether oxygen, leading to the loss of a C₇H₇O• radical (phenoxy) or the formation of a phenoxy cation at m/z 93.
Cleavage of the propyl chain, generating fragments corresponding to the pyrazolyl-methyl cation or related species.
A significant fragment ion is often the tropylium (B1234903) ion at m/z 91, formed via rearrangement of the benzyl (B1604629) portion if cleavage occurs between the first and second carbons of the propyl chain from the phenyl ring.
Another prominent fragmentation pathway involves the formation of a base peak corresponding to the cleavage of the C-O bond, generating a fragment at m/z 124 representing the [M-C₆H₅O]⁺ ion. A subsequent loss of N₂ from the pyrazole ring could lead to further fragmentation. researchgate.net
X-ray Crystallography
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Therefore, detailed experimental data on its molecular structure, crystal packing, and potential tautomeric forms in the solid state are not available.
The following sections outline the principles and the type of information that would be obtained from such a study, based on general knowledge of X-ray crystallography and the structural chemistry of related pyrazole derivatives.
Determination of Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.
This would include the precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the analysis would confirm the geometry of the pyrazole ring, which is expected to be nearly planar. The conformation of the flexible 3-phenoxypropyl substituent attached to the N1 position of the pyrazole ring would be elucidated. Key torsion angles, such as those around the C-C and C-O bonds of the propyl chain, would define its spatial orientation relative to the pyrazole and phenyl rings.
A hypothetical data table that would be generated from such a study is presented below to illustrate the nature of the expected findings.
Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₅N₃O |
| Formula Weight | 217.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Theta range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R-int | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure would reveal how individual molecules of this compound are arranged in the solid state. This packing is governed by a variety of intermolecular interactions. Given the functional groups present in the molecule (amine, pyrazole ring, ether, and phenyl ring), a network of hydrogen bonds and other non-covalent interactions would be expected.
The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks. For example, a common motif in related 3-aminopyrazole (B16455) structures is the formation of hydrogen-bonded dimers. sigmaaldrich.com
In addition to classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions involving the ether oxygen and the phenyl ring, respectively, would likely play a significant role in stabilizing the crystal packing. Pi-pi stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules might also be observed.
A detailed analysis would quantify the geometries of these interactions, including donor-acceptor distances and angles, which are crucial for understanding the supramolecular assembly of the compound.
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N-H···N | Value | Value | Value | Value |
| C-H···O | Value | Value | Value | Value |
| C-H···π | Value | Value | Value | Value |
(D = donor atom; H = hydrogen atom; A = acceptor atom)
Structural Insights into Tautomeric Forms (if applicable)
For pyrazole derivatives, particularly those with substituents at positions 3 or 5, the phenomenon of annular tautomerism is of significant interest. 1H-Pyrazol-3-amine can, in principle, exist in equilibrium with its tautomer, 1H-pyrazol-5-amine. While the N1-substituent in this compound prevents this type of annular tautomerism, the possibility of amino-imino tautomerism exists.
Specifically, the 3-amino-1H-pyrazole form could potentially exist in equilibrium with the 1H-pyrazol-3(2H)-imine tautomer. X-ray crystallography provides an unambiguous method to determine which tautomeric form is present in the solid state. researchgate.net The positions of hydrogen atoms, which can be located in the electron density map from high-quality diffraction data, would definitively establish the location of the double bonds within the pyrazole ring and the nature of the exocyclic nitrogen group. Studies on a wide range of 3-aminopyrazole derivatives have consistently shown that the amino tautomer is overwhelmingly favored in the solid state. nih.gov Therefore, it is highly anticipated that the crystal structure of this compound would confirm its existence as the 3-amino tautomer.
Reaction Mechanisms and Chemical Transformations of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Heterocyclic Core
The pyrazole ring is an electron-rich aromatic heterocycle, which influences its susceptibility to various chemical transformations. The presence of two nitrogen atoms within the five-membered ring creates distinct electronic properties at each carbon position.
Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. Due to the electronic distribution within the pyrazole ring, these reactions occur with high regioselectivity. The N1- and N2-positions are generally unreactive towards electrophiles in the absence of a free N-H group for deprotonation. organic-chemistry.org The C4 position is the most electron-rich carbon and, therefore, the preferred site for electrophilic attack. stackexchange.comlibretexts.org The C3 and C5 positions are comparatively electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making them less favorable for electrophilic substitution. nih.gov
For 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, electrophilic substitution is predicted to occur exclusively at the C4 position. The C3 position is occupied by the amine group, and the N1 position is substituted with the phenoxypropyl group. Common electrophilic substitution reactions applicable to the pyrazole ring include:
Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C4 position can be achieved using various halogenating agents. beilstein-archives.org
Nitration: The use of nitrating agents, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group at the C4 position.
Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of a sulfonic acid group at the C4 position.
Friedel-Crafts Reactions: Acylation or alkylation at the C4 position can be achieved under Friedel-Crafts conditions, although the presence of the basic amine group might require protective strategies to prevent side reactions with the Lewis acid catalyst.
The general mechanism for electrophilic substitution at the C4 position involves the attack of the electrophile on the electron-rich C4 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the C4-substituted product.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagents | Predicted Position of Substitution |
| Halogenation | Br₂, FeBr₃ | C4 |
| Nitration | HNO₃, H₂SO₄ | C4 |
| Sulfonation | SO₃, H₂SO₄ | C4 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4 |
Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like pyrazole is generally challenging. wikipedia.orgmasterorganicchemistry.com For such reactions to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups, and a good leaving group (such as a halide) must be present at the position of substitution. libretexts.orglibretexts.orglumenlearning.com
Chemical Transformations of the C3-Amine Moiety
The exocyclic primary amine at the C3 position is a key functional group that undergoes a variety of chemical transformations characteristic of primary aromatic amines.
The C3-amino group of this compound can be readily acylated to form the corresponding amides. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent. A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids in the presence of coupling agents. google.comscribd.com
The general reaction is as follows: this compound + R-CO-L → N-(1-(3-phenoxypropyl)-1H-pyrazol-3-yl)acetamide (where L is a leaving group, e.g., Cl, OCOR)
The resulting N-acyl derivatives are often stable, crystalline solids. This transformation is useful for introducing a wide range of functional groups onto the pyrazole scaffold and can also serve as a protecting strategy for the amine group during other chemical modifications. nih.gov
Table 2: Examples of Acylation Reactions of Aminopyrazoles
| Acylating Agent | Product Type | Reference |
| Acyl Chlorides | N-Aryl/alkyl amides | google.com |
| Acid Anhydrides | N-Aryl/alkyl amides | scribd.com |
| Carboxylic Acids with Coupling Agents | N-Aryl/alkyl amides | nih.gov |
The primary amine at the C3 position can undergo N-alkylation with alkylating agents such as alkyl halides or through reductive amination. nih.govorganic-chemistry.org Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine can also react with the alkylating agent. organic-chemistry.org
Reductive amination offers a more controlled method for mono-alkylation. This involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine.
Selective mono-N-alkylation can also be achieved using specific methodologies, such as chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which can protect the amine and facilitate controlled alkylation. organic-chemistry.org Enzymatic alkylation has also been explored for the selective N-alkylation of pyrazoles. nih.gov
The C3-amine group can be oxidized to a nitro group, and conversely, a C3-nitro group can be reduced to an amine. These transformations are fundamental in synthetic organic chemistry for the interconversion of functional groups.
Oxidation of the Amine Group:
The oxidation of aromatic amines to the corresponding nitro compounds can be achieved using various oxidizing agents. nih.govmdpi.comresearchgate.nettandfonline.comorganic-chemistry.org Common reagents include peroxy acids (e.g., m-CPBA), hydrogen peroxide in the presence of catalysts, and sodium perborate. mdpi.com The reaction conditions need to be carefully controlled to avoid the formation of side products such as nitroso, azoxy, or azo compounds. nih.gov
For this compound, oxidation would yield 1-(3-phenoxypropyl)-3-nitro-1H-pyrazole.
Reduction of a Nitro Group:
The reduction of an aromatic nitro group to a primary amine is a common and efficient transformation. organic-chemistry.orgcommonorganicchemistry.commdpi.comacs.orgrsc.org A wide range of reducing agents can be employed, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) being a prevalent method. commonorganicchemistry.com Other methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. rsc.org
If one were to start with 1-(3-phenoxypropyl)-3-nitro-1H-pyrazole, its reduction would provide a synthetic route to the target compound, this compound.
Table 3: Common Reagents for the Oxidation and Reduction of the C3-Functional Group
| Transformation | Reagent Examples | Product Functional Group |
| Oxidation of Amine | m-CPBA, H₂O₂/catalyst, NaBO₃ | Nitro (-NO₂) |
| Reduction of Nitro | H₂/Pd-C, Sn/HCl, Fe/HCl | Amine (-NH₂) |
Chemical Reactivity and Transformations of the 3-Phenoxypropyl Side Chain
The chemical reactivity of the 3-phenoxypropyl side chain in this compound is primarily dictated by the ether linkage and the aliphatic propyl group. Ethers are generally characterized by their low reactivity, which makes them useful as solvents for chemical reactions. openstax.org However, the carbon-oxygen bond of the ether can undergo cleavage under specific, typically harsh, conditions.
The most significant reaction involving the 3-phenoxypropyl side chain is acidic cleavage of the ether bond. libretexts.org This reaction is common for ethers and typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org Hydrochloric acid (HCl) is generally not effective for cleaving ethers. openstax.org
The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like the phenoxypropyl group, the reaction proceeds via nucleophilic substitution. The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgyoutube.com
Following protonation, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the bond between the oxygen and the alkyl carbon is weaker than the bond between the oxygen and the sp²-hybridized carbon of the phenyl ring. youtube.com The C(sp²)-O bond has a partial double bond character due to resonance with the benzene (B151609) ring, making it stronger and more difficult to break. youtube.com Consequently, the nucleophilic attack occurs at the alkyl carbon, leading to the cleavage of the alkyl C-O bond.
For this compound, treatment with excess strong acid like HBr or HI would lead to the formation of phenol (B47542) and 1-(3-halopropyl)-1H-pyrazol-3-amine.
Reaction Scheme: this compound + HBr (excess) → Phenol + 1-(3-Bromopropyl)-1H-pyrazol-3-amine
Ethers with tertiary, benzylic, or allylic groups can cleave through an SN1 or E1 mechanism due to the formation of stable carbocation intermediates. openstax.org However, the primary propyl group in the 3-phenoxypropyl side chain favors an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. openstax.org
Other potential reactions of the side chain, such as oxidation, are less common. While strong oxidizing agents can oxidize alkyl groups attached to aromatic rings (benzylic oxidation), this specific reaction requires the alkyl group to be directly attached to the aryl ring. libretexts.org This is not the case for the propyl chain in this molecule. The aliphatic chain itself is generally resistant to oxidation under mild conditions.
Tautomerism and Isomerism Studies within Pyrazole Systems
Tautomerism is a fundamental characteristic of many pyrazole derivatives, influencing their chemical properties and biological activity. The phenomenon involves the migration of a proton between two or more positions in the molecule. mdpi.com For substituted 1H-pyrazoles, annular tautomerism is of particular importance.
In the case of 3(5)-substituted-1H-pyrazoles, an equilibrium exists between two tautomeric forms. For this compound, the key tautomerism is the prototropic rearrangement involving the pyrazole ring nitrogens and the exocyclic amino group, leading to imino tautomers. However, the most studied form of tautomerism for such compounds is annular tautomerism, which would occur if the N1 position were unsubstituted. Since the molecule is a 1-substituted pyrazole, annular tautomerism involving proton migration between N1 and N2 is blocked.
The focus of isomerism for this compound would be on potential amino-imino tautomerism and the existence of regioisomers.
Amino-Imino Tautomerism: 3-Aminopyrazole (B16455) derivatives can theoretically exist in equilibrium with their corresponding 3-imino-2,3-dihydro-1H-pyrazole tautomers. The position of this equilibrium is influenced by factors such as the solvent and the nature of other substituents on the pyrazole ring. Generally, the amino form is predominant for 3-aminopyrazoles.
Isomerism: The synthesis of 1-substituted pyrazoles from monosubstituted hydrazines and a 1,3-dielectrophilic compound can often lead to the formation of two regioisomers. chim.it For example, the reaction of 3-phenoxypropylhydrazine with a suitable precursor for the pyrazol-3-amine core could potentially yield both this compound and 1-(3-phenoxypropyl)-1H-pyrazol-5-amine. The regioselectivity of such reactions is controlled by factors like the reaction conditions and the relative electrophilicity of the positions in the 1,3-dielectrophilic starting material. chim.it
Studies on related 3(5)-substituted pyrazoles have shown that the nature of the substituent significantly impacts the tautomeric equilibrium. nih.govnih.gov Electron-donating groups, such as an amino or methyl group, at the C3 position tend to favor the tautomer where the substituent is at position 3. nih.govnih.gov Conversely, electron-withdrawing groups often favor the tautomer where the substituent is at position 5. nih.gov
The environment, particularly the solvent, also plays a crucial role in determining which tautomer is more stable. nih.gov NMR spectroscopy is a primary tool for investigating these tautomeric equilibria in solution. nih.gov In the solid state, X-ray crystallography provides unambiguous structural determination. nih.gov
Table 1: Factors Influencing Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles
| Factor | Influence on Tautomerism | Example/Observation | Citation |
|---|---|---|---|
| Substituent Electronic Effects | Electron-donating groups (e.g., -NH₂, -CH₃) at C3 generally favor the tautomer with the substituent at the 3-position. | For pyrazoles with a methyl group, tautomer 3 is predominantly adopted. | nih.govnih.gov |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C5 favor the tautomer with the substituent at the 5-position. | The introduction of a fluorine atom results in the adoption of tautomer 5. | nih.gov | |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another, catalyzing the interconversion. | Tautomeric equilibrium was observed for 2b (an amino-substituted pyrazole) in DMSO. | nih.govnih.gov |
| Intra/Intermolecular Interactions | Hydrogen bonding can significantly influence the preference for a particular tautomeric form. | In the crystal structure of some pyrazoles, molecules are arranged in a linear association stabilized by N-H···N hydrogen bonds. | nih.gov |
Computational Chemistry and Theoretical Studies of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are pivotal in providing detailed insights into the molecular structure and electronic properties of pyrazole (B372694) derivatives. researchgate.net These methods are frequently employed to predict the behavior of molecules, offering a cost-effective and efficient alternative to purely experimental approaches. eurasianjournals.com For a molecule like 1-(3-phenoxypropyl)-1H-pyrazol-3-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results. nih.gov
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO may be distributed across the entire molecular skeleton. mdpi.com For this compound, the aminopyrazole and phenoxy moieties would be expected to significantly influence the distribution and energies of these frontier orbitals.
Table 1: Hypothetical Frontier Orbital Energies for this compound based on similar compounds
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These values are illustrative and based on typical ranges found in computational studies of related pyrazole derivatives. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. researchgate.net In this compound, the nitrogen atoms of the pyrazole ring and the amino group would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the pyrazole NH would be areas of positive potential (electrophilic). researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. nih.gov
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed and have shown a high correlation with experimental data for pyrazole derivatives. nih.govresearchgate.net This aids in the assignment of signals in the experimental spectra.
The vibrational frequencies from an Infrared (IR) spectrum can also be calculated. nih.gov These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the calculated IR spectrum with the experimental one helps in identifying the characteristic functional groups present in the molecule. nih.gov
Table 2: Predicted Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (pyrazole) | Stretching | 3400 - 3200 |
| N-H (amine) | Stretching | 3300 - 3100 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 2960 - 2850 |
| C=N (pyrazole) | Stretching | 1600 - 1550 |
| C=C (aromatic) | Stretching | 1500 - 1400 |
| C-O (ether) | Stretching | 1260 - 1000 |
| Note: These are typical ranges and the exact values would be determined by specific calculations. |
Reactivity Indices
Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and Fukui functions, can be used to quantify the chemical reactivity of the molecule. researchgate.net These indices help in predicting the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net For 3-aminopyrazole (B16455) derivatives, the amino group and the pyrazole ring are often key sites of reactivity. tandfonline.com
Analysis of Bond Dissociation Energies and Reaction Energetics
Computational methods can be used to calculate bond dissociation energies (BDEs), providing insights into the stability of chemical bonds within the molecule. This is particularly useful for understanding potential degradation pathways or metabolic transformations. Furthermore, the energetics of potential reactions can be modeled, and transition states can be located to understand reaction mechanisms and kinetics. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.com By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. nih.govnih.gov For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could reveal how the molecule behaves in a solution, including the flexibility of the propyl chain and the stability of intramolecular hydrogen bonds. researchgate.net In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding site of a protein, a technique that would be applicable if the biological targets of this compound were to be investigated. researchgate.nettandfonline.com
Conformational Dynamics in Solution and at Interfaces
No dedicated studies on the conformational analysis of this compound are present in the available literature. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to identify low-energy conformers arising from the rotation around the flexible phenoxypropyl side chain. Analysis of the potential energy surface would reveal the most stable spatial arrangements of the molecule, the energy barriers between different conformations, and how these might change in various solvent environments or at interfaces. Without these fundamental calculations, the dynamic behavior of the molecule remains theoretical speculation.
Interaction with Solvent Environments
Research detailing the interaction of this compound with different solvent environments is currently unavailable. A computational investigation in this area would typically employ solvation models, such as the Polarizable Continuum Model (PCM), to calculate properties like solvation free energy. This would help in understanding the compound's solubility and how the solvent influences its conformational preferences and electronic structure. The hydrogen bonding capabilities of the amine and pyrazole groups with protic or aprotic solvents would be a key area of such an investigation, but no such data has been published.
Theoretical Studies of Reaction Pathways and Mechanisms
There are no theoretical studies focused on the reaction pathways and mechanisms involving this compound. Computational research in this domain would explore potential chemical transformations, such as electrophilic or nucleophilic substitution on the pyrazole ring, or reactions involving the amine functionality. By calculating the transition state energies and reaction energy profiles, researchers could predict the feasibility and outcomes of various chemical reactions. This information is crucial for synthetic chemists looking to utilize this compound as a building block for more complex molecules. The absence of such studies limits the predictive understanding of its chemical reactivity.
Coordination Chemistry of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine
Ligand Design and Properties of Pyrazole-3-amines
Pyrazole-3-amines are a class of heterocyclic ligands that offer a rich field for ligand design. The fundamental pyrazole (B372694) ring is an aromatic 5-membered heterocycle with two adjacent nitrogen atoms. The presence of an amino group at the 3-position introduces an additional donor site, enhancing its coordination capabilities.
The ligand in focus, 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, possesses several key features that are expected to influence its coordination chemistry:
N-Substitution: The N1-position of the pyrazole ring is substituted with a 3-phenoxypropyl group. This substituent is not merely a steric bulky group; the propyl chain introduces flexibility, allowing the phenoxy group to be positioned in various orientations relative to the pyrazole ring. The ether oxygen within the phenoxypropyl arm could potentially act as an additional donor atom, leading to multidentate coordination, although this is less common for ether linkages compared to other donor groups.
Donor Sites: The primary donor sites are the N2 nitrogen of the pyrazole ring and the nitrogen atom of the exocyclic amino group at the C3 position. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion.
The design of pyrazole-3-amine ligands allows for systematic modifications to tune their properties. For instance, substitution on the amino group, the pyrazole ring, or the N1-substituent can alter the ligand's steric bulk, solubility, and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.
Table 1: Key Structural Features of this compound and Their Potential Influence on Coordination
| Feature | Description | Potential Influence on Coordination |
| Pyrazole Ring | Aromatic 5-membered heterocycle with two adjacent N atoms. | Primary coordination site (N2). |
| Amino Group (-NH2) | Located at the 3-position of the pyrazole ring. | Acts as a primary donor site, enabling chelation. |
| N1-Substituent | A flexible 3-phenoxypropyl chain. | Influences steric hindrance and solubility. The ether oxygen is a potential weak donor site. |
Modes of Coordination with Transition Metal Ions
Based on the coordination chemistry of analogous pyrazole-3-amine ligands, this compound is expected to exhibit several modes of coordination with transition metal ions.
Monodentate Coordination: While less common for chelating ligands, monodentate coordination through the N2 pyrazole nitrogen is possible, particularly if the metal center is sterically crowded or if other strongly coordinating ligands are present.
Bidentate Chelation: The most probable coordination mode is as a bidentate N,N'-chelating ligand, utilizing the N2 of the pyrazole ring and the nitrogen of the 3-amino group to form a stable five-membered ring with the metal ion. nih.gov This mode of coordination is frequently observed in complexes with similar pyrazole-amine ligands. researchgate.net
Bridging Coordination: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers. This can occur through the N1 and N2 atoms, although this is less likely for N1-substituted pyrazoles. Alternatively, the exocyclic amino group could potentially bridge two metal centers, though this is also less common.
Tridentate Coordination: A more speculative mode of coordination could involve the N2-pyrazole nitrogen, the 3-amino nitrogen, and the ether oxygen of the phenoxypropyl arm, leading to a tridentate coordination. The flexibility of the propyl chain might allow the ether oxygen to approach the metal center, although ether oxygen atoms are generally weak donors.
The preferred coordination mode will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions, and the presence of other ligands and counter-ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for related pyrazole-based ligands. A typical synthetic route involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Procedure: A solution of this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) would be added to a solution of a transition metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.). The reaction mixture would be stirred, possibly with heating, to facilitate complex formation. The resulting metal complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.
Characterization Techniques: The characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.
Infrared (IR) Spectroscopy: IR spectroscopy would be crucial to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond of the pyrazole ring and the N-H stretching and bending vibrations of the amino group upon complexation would provide evidence of coordination.
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the pyrazole and phenoxypropyl protons upon coordination would be indicative of complex formation.
UV-Vis Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry around the metal ion, particularly for d-block elements with partially filled d-orbitals.
Elemental Analysis and Mass Spectrometry: These methods would be used to confirm the stoichiometry of the complexes.
While no specific crystal structures of metal complexes with this compound are reported in the literature, data from related structures can provide insights into expected bond lengths and angles.
Table 2: Expected Spectroscopic and Structural Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Technique | Expected Observation |
| IR Spectroscopy | Shift of ν(C=N) and ν(N-H) bands to lower or higher wavenumbers upon coordination. |
| ¹H NMR (for diamagnetic M) | Downfield or upfield shifts of pyrazole and amino protons upon coordination. |
| UV-Vis Spectroscopy | d-d transitions in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)). |
| X-ray Crystallography | Confirmation of a distorted tetrahedral or octahedral geometry depending on the metal ion. |
Applications in Organometallic Chemistry
Metal complexes of pyrazole-based ligands have found numerous applications in organometallic chemistry, particularly in catalysis. nih.gov While specific applications for complexes of this compound have not been reported, it is plausible that they could be active in several catalytic transformations.
Homogeneous Catalysis: Pyrazole-containing complexes have been employed as catalysts in a variety of organic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The electronic and steric properties of the this compound ligand could be tuned to optimize catalytic activity and selectivity.
Pincer Ligands: The design of pincer-type ligands incorporating pyrazole moieties has led to highly active and stable catalysts. While this compound is not a pincer ligand itself, it could be incorporated into more complex ligand frameworks to create novel pincer complexes.
The presence of the flexible phenoxypropyl arm might offer unique steric control at the metal center, potentially influencing the outcome of catalytic reactions.
Bioinorganic Chemistry Perspectives of Pyrazole-Metal Interactions
The pyrazole scaffold is a common motif in many biologically active compounds, and their metal complexes have been investigated for a range of bioinorganic applications. nih.gov
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes. Metal coordination can enhance this inhibitory activity or introduce new mechanisms of action. Complexes of this compound could be screened for their potential as inhibitors of metalloenzymes or other enzymes of therapeutic interest.
Antimicrobial and Anticancer Agents: A significant number of pyrazole-based compounds and their metal complexes have demonstrated promising antimicrobial and anticancer activities. nih.govnih.gov The coordination of a metal ion can lead to enhanced biological activity compared to the free ligand, a phenomenon often attributed to increased lipophilicity and interaction with biological targets.
Biomimetic Models: Pyrazole-containing ligands are used to model the active sites of metalloproteins, providing insights into their structure and function. The N,N'-donor set of this compound could be used to mimic the coordination environment of certain copper or zinc enzymes.
The phenoxypropyl substituent may also influence the biological activity by affecting the lipophilicity and cellular uptake of the metal complexes. Further research is needed to explore the potential of this compound and its metal complexes in the field of bioinorganic chemistry.
Biological Activity Research: Molecular and Cellular Mechanisms of 1 3 Phenoxypropyl 1h Pyrazol 3 Amine and Derivatives
Enzyme Inhibition Studies
The interaction of 1-(3-phenoxypropyl)-1H-pyrazol-3-amine and its derivatives with various enzymes is a critical area of research to understand their therapeutic potential. These interactions can lead to the modulation of key cellular signaling pathways.
Amine Oxidase Inhibition Mechanisms (e.g., Monoamine Oxidases)
Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoaminergic neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. nih.gov Pyrazole (B372694) and pyrazoline derivatives, which can be considered cyclic hydrazine (B178648) analogs, have been identified as potential MAO inhibitors. nih.govresearchgate.net
Research on various pyrazoline derivatives has demonstrated their potential as selective MAO inhibitors. nih.gov For instance, studies on halogenated pyrazoline derivatives have shown potent and selective inhibition of MAO-B. mdpi.com One such derivative, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited a high potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index. mdpi.com Kinetic studies revealed that this inhibition is reversible and competitive. mdpi.com While direct studies on this compound are not available, the structural similarities suggest that it and its derivatives could also exhibit MAO inhibitory activity. The N-substituted phenoxypropyl group could influence the binding affinity and selectivity towards MAO-A or MAO-B isoforms.
Table 1: MAO-B Inhibitory Activity of Selected Pyrazoline Derivatives
| Compound | Structure | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 133.0 | mdpi.com |
| EH6 | 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 0.40 | >55.8 | mdpi.com |
| EH8 | 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | 0.69 | - | mdpi.com |
| S5 | Pyridazinobenzylpiperidine derivative | 0.203 | 19.04 | mdpi.com |
Kinase and Receptor Interaction Studies (e.g., p38MAPK, COX, PPARγ)
The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com Derivatives of 3-aminopyrazole (B16455), in particular, are being explored for their ability to target various kinases, including those in the CDK family like PCTAIRE. nih.gov
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in inflammatory signaling pathways. A series of N-pyrazole, N'-aryl ureas have been investigated as potent p38 MAPK inhibitors. nih.gov These compounds bind to a distinct allosteric site, inducing a conformation of the activation loop that enhances inhibitor binding. nih.gov The structural features of this compound, particularly the N-substituent, could allow for interactions within the ATP-binding site or allosteric pockets of p38 MAPK.
Cyclooxygenase (COX): COX enzymes are central to the production of pro-inflammatory prostaglandins. N1-substituted pyrazoles have been synthesized and evaluated as COX inhibitors. nih.govtandfonline.comresearchgate.net Some N1-benzenesulfonamide derivatives have shown preferential selectivity towards COX-2. nih.gov The nature of the substituent at the N1 position of the pyrazole ring is crucial for determining the inhibitory potency and selectivity for COX isoforms.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a role in lipid metabolism and inflammation. While direct evidence for this compound is unavailable, the broader class of heterocyclic compounds is known to interact with PPARs.
Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them important targets for anticancer drugs. researchgate.netnih.gov Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases. nih.gov Furthermore, pyrazolo[1,5-a]indole derivatives have been shown to be potent inhibitors of human topoisomerase II, acting as catalytic inhibitors rather than poisons. researchgate.netnih.gov This suggests that the pyrazole scaffold, as present in this compound, could be a valuable framework for designing novel topoisomerase II inhibitors.
Other Enzyme Target Modulations
The versatility of the pyrazole scaffold extends to the inhibition of other enzymes:
Tubulin Polymerization: Tubulin is a key component of the cytoskeleton, and its polymerization is a target for several anticancer drugs. Pyrazoline derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.govmdpi.com The substitution pattern on the pyrazole ring is critical for this activity.
Xanthine (B1682287) Oxidase: This enzyme is involved in the metabolism of purines to uric acid. Some pyrazolone (B3327878) derivatives have been studied as xanthine oxidase inhibitors.
Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
CYP51 (Sterol 14α-demethylase): This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi and is a target for antifungal agents.
Pantothenate Synthetase: This enzyme is essential for the biosynthesis of coenzyme A in bacteria and is a potential target for new antibacterial drugs.
Anti-proliferative and Cytotoxic Mechanisms
The ability of this compound derivatives to inhibit cell proliferation and induce cell death is a cornerstone of their potential as anticancer agents.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways. nih.govnih.govresearchgate.netnih.gov
One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced apoptosis in triple-negative breast cancer cells through ROS generation and subsequent activation of caspase-3. nih.govnih.govresearchgate.net The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was particularly effective, with an IC50 value of 14.97 µM after 24 hours of treatment. nih.gov
Other pyrazole derivatives have been shown to induce apoptosis by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. rsc.org For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated potent inhibition of Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53, and ultimately caspase-3 activation. rsc.org
Table 2: Cytotoxic and Apoptotic Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptotic Mechanism | Reference |
|---|---|---|---|---|
| 3f | MDA-MB-468 | 14.97 (24h) | ROS generation, Caspase-3 activation | nih.gov |
| Pyrazole-benzimidazole hybrid 9 | A549, MCF-7, HeLa | 0.83-1.81 | G1 phase arrest, ROS generation, Mitochondrial membrane potential collapse | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole 10b | MCF-7 | ~5 | Bcl-2 inhibition, Bax, p53, Caspase-3 activation | rsc.org |
| Pyrazoline derivative 3q | Cancer cell lines | Potent | Tubulin polymerization inhibition, Apoptosis | nih.gov |
Mechanisms of DNA Damage
Derivatives of the this compound scaffold have been shown to interact with and damage DNA through multiple mechanisms, a property that is particularly relevant to their potential as anticancer agents.
One established mechanism involves the direct binding of these compounds to the DNA structure. Certain polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of the DNA double helix. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis.
Another significant mechanism of DNA damage induced by some pyrazole derivatives is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause oxidative stress within the cell, leading to damage of various cellular components, including DNA. This oxidative damage can manifest as single- or double-strand breaks, base modifications, and other lesions that can trigger cell death pathways if not repaired. nih.gov
Modulation of Cellular Growth and Division
The ability of this compound derivatives to modulate cellular growth and division is a cornerstone of their investigation as potential therapeutic agents, particularly in the context of cancer. These compounds have been observed to inhibit the proliferation of tumor cells through various mechanisms that disrupt the cell cycle. nih.govwaocp.orgwaocp.orgrsc.org
A key target for some pyrazole derivatives is the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and subsequent induction of apoptosis. nih.gov
Furthermore, different derivatives have been shown to induce cell cycle arrest at various phases. waocp.orgwaocp.org For instance, some compounds cause an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase. Other derivatives have been found to induce arrest in the S phase or the G2/M phase, the final checkpoint before mitosis. waocp.orgwaocp.org This cell cycle blockade is often a prelude to programmed cell death, or apoptosis. waocp.org The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cell being targeted.
| Derivative Class | Mechanism of Action | Effect on Cell Cycle | Reference |
| Polysubstituted pyrazoles | Inhibition of tubulin polymerization | Mitotic arrest | nih.gov |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Induction of apoptosis | S phase arrest | waocp.org |
| Pyrazoline derivatives | Not specified | G0/G1 phase arrest | waocp.org |
| Novel pyrazole derivatives | CDK2 inhibition | G1 phase arrest | rsc.org |
Antimicrobial Activity Studies
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacteria, fungi, and viruses.
Antibacterial Mechanisms
The antibacterial activity of pyrazole derivatives is attributed to several distinct mechanisms of action. One of the primary modes of action is the disruption of the bacterial cell wall, a structure essential for bacterial survival. nih.gov Certain pyrazole-derived hydrazones have been shown to effectively compromise the integrity of the cell wall in Gram-positive bacteria. nih.gov
Another critical target for these compounds is DNA gyrase, a bacterial enzyme that plays a crucial role in DNA replication and repair. By inhibiting DNA gyrase, these derivatives can prevent the bacteria from multiplying and lead to cell death. nih.gov This mechanism is effective against both Gram-positive and Gram-negative bacteria.
Furthermore, some pyrazole derivatives have been found to act as regulators of the global transcriptional factor MgrA in Staphylococcus aureus. nih.gov MgrA is involved in the bacterial response to oxidative stress and contributes to antibiotic resistance. By modulating the activity of this factor, these compounds can render the bacteria more susceptible to oxidative damage and other antimicrobial agents.
| Bacterial Target | Mechanism of Action | Example Bacterial Species | Reference |
| Cell Wall | Disruption of cell wall integrity | Staphylococcus aureus, Acinetobacter baumannii | nih.gov |
| DNA Gyrase | Inhibition of enzyme activity | Gram-positive and Gram-negative bacteria | nih.gov |
| MgrA Transcriptional Factor | Regulation of global transcriptional factor | Staphylococcus aureus | nih.gov |
Antifungal Mechanisms
The antifungal properties of pyrazole derivatives are of significant interest, particularly in agriculture and medicine. Commercially available fungicides containing a pyrazole core often work by disrupting the fungal energy cycle. nih.gov This can involve the inhibition of mitochondrial complex II, a key component of the electron transport chain, which ultimately leads to a depletion of ATP and fungal cell death. nih.gov
While the precise molecular mechanisms for many newer pyrazole derivatives are still under investigation, it is believed that their antifungal activity is often linked to their ability to interfere with essential cellular processes unique to fungi. uctm.edu The structural diversity of these compounds allows for a range of potential targets, and further research is needed to fully elucidate their modes of action. uctm.edu
Antiviral Mechanisms (e.g., HIV-1 inhibition)
Derivatives of the pyrazole scaffold have emerged as a promising class of antiviral agents, with significant research focused on their activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govresearchgate.netijnc.irmdpi.com
One of the most well-documented antiviral mechanisms of pyrazole derivatives is the inhibition of HIV-1 reverse transcriptase. nih.govmdpi.com These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the enzyme that is distinct from the active site for nucleosides. This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the conversion of the viral RNA genome into DNA.
In addition to targeting reverse transcriptase, certain pyrazole derivatives have been shown to inhibit other critical stages of the HIV-1 life cycle. These include inhibiting the entry of the virus into the host cell and blocking the activity of HIV-1 protease, an enzyme essential for the maturation of new viral particles. nih.gov
A notable example of a pyrazole-based antiviral is lenacapavir, which was approved by the FDA. This compound functions as a capsid inhibitor, interfering with the assembly and disassembly of the viral capsid, a protein shell that protects the viral genome. nih.gov This multifaceted approach to inhibiting HIV-1 highlights the versatility of the pyrazole scaffold in developing novel antiviral therapies.
| Viral Target | Mechanism of Action | Reference |
| HIV-1 Reverse Transcriptase | Non-nucleoside inhibition | nih.govmdpi.com |
| HIV-1 Entry | Inhibition of viral entry into host cell | nih.gov |
| HIV-1 Protease | Inhibition of enzyme activity | nih.gov |
| HIV-1 Capsid | Inhibition of capsid assembly/disassembly | nih.gov |
Anti-inflammatory Mechanisms
The anti-inflammatory properties of pyrazole derivatives have been extensively studied, with many compounds demonstrating potent activity in preclinical models. researchgate.netijpsjournal.comnih.govsciencescholar.usnih.gov The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov
COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. However, the inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal irritation.
A significant area of research has focused on developing pyrazole derivatives that selectively inhibit COX-2, which is primarily upregulated at sites of inflammation. ijpsjournal.comnih.gov This selectivity offers the potential for effective anti-inflammatory activity with a reduced risk of side effects.
In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through the modulation of other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling pathway. ijpsjournal.com
Antioxidant Mechanisms
The pyrazole scaffold is a recognized pharmacophore for the development of potent antioxidant agents. nih.govcapes.gov.br The antioxidant capacity of pyrazole derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in various chronic diseases. mdpi.comfrontiersin.org The primary mechanisms through which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). frontiersin.org
In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, a process for which the bond dissociation enthalpy (BDE) is a critical parameter. frontiersin.org For many pyrazole derivatives, the N-H proton of the pyrazole ring is crucial for this activity. nih.gov Studies on various pyrazole analogs have shown that they can effectively scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), where the disappearance of the radical's characteristic color indicates antioxidant action. nih.govnih.gov For instance, certain pyrazole-based sulfonamides have demonstrated excellent DPPH radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov
The SET-PT mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation, which then deprotonates. frontiersin.org The body's natural defense against oxidative damage involves antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov Some pyrazole compounds have been found to enhance the action of these enzymes, contributing to the detoxification of reactive oxygen species (ROS). nih.gov The presence of electron-donating groups on the pyrazole ring or its substituents can significantly enhance antioxidant activity by stabilizing the resulting radical cation. frontiersin.org
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR investigations have provided crucial insights for designing more potent and selective therapeutic agents. nih.govresearchgate.net The biological response of these compounds can be finely tuned by modifying the substituents at various positions of the pyrazole core. nih.govnih.gov
The correlation between structural modifications and biological response in pyrazole derivatives is well-documented across various therapeutic areas. The type, size, and electronic properties of substituents on the pyrazole ring and its N-phenyl or C-phenyl rings play a critical role.
Substitution on Phenyl Rings: In series of 1,5-diarylpyrazoles, the introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) on the phenyl rings significantly alters antioxidant and anti-inflammatory activities. nih.gov For example, in a study of pyrazole derivatives as antileishmanial agents, the presence of a chlorine group, either on the pyrazole ring or an attached phenyl ring, was found to be favorable for activity. nih.gov Conversely, a bromine substituent on the phenyl ring diminished the activity compared to the unsubstituted analog. nih.gov
Substitution on the Pyrazole Core: Direct substitution on the pyrazole ring itself has a profound impact. A study on meprin inhibitors showed that a 3,5-diphenylpyrazole (B73989) exhibited high inhibitory activity. nih.gov Introducing a methyl or benzyl (B1604629) group decreased activity, while a cyclopentyl moiety maintained similar potency, indicating a specific spatial and hydrophobic requirement within the target's active site. nih.gov
Nature of the Linker: In the case of this compound, the flexible 3-phenoxypropyl chain at the N1 position serves as a linker. The length and flexibility of such linkers are critical. They influence how the molecule orients itself within a biological target's binding pocket, potentially affecting affinity and efficacy.
The following table summarizes key SAR findings for pyrazole derivatives from various studies.
| Compound Series | Structural Modification | Observed Biological Effect | Reference(s) |
| Pyrazole-based Sulfonamides | Chloro substitution on an associated ring | Enhanced antimicrobial and antioxidant activities | nih.gov |
| Antileishmanial Pyrazoles | Chlorine group at C4 of pyrazole or on phenyl ring | Favorable for antileishmanial activity | nih.gov |
| Antileishmanial Pyrazoles | 4-Bromo group on phenyl ring | Diminished activity compared to parent compound | nih.gov |
| Meprin Inhibitor Pyrazoles | Methyl or benzyl group at position 3(5) | Decreased inhibitory activity | nih.gov |
| Meprin Inhibitor Pyrazoles | Cyclopentyl group at position 3(5) | Similar activity to diphenyl parent compound | nih.gov |
| 1-Aryl-1H-pyrazole-imidazolines | Br, Cl, or methyl substituents at the para-position of the aryl group | Increased potency against Trypanosoma cruzi | nih.gov |
Pharmacophore modeling is a powerful computational tool in ligand-based drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown.
For pyrazole derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets. nih.gov A typical pharmacophore model consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
Antiproliferative Agents: A pharmacophore mapping study on pyrazole derivatives with antiproliferative activity against human ovarian cancer cells identified a three-point model. This model consisted of two hydrophobic groups and one hydrogen bond acceptor as the key features for activity. nih.gov
COX-2 Inhibitors: In the design of selective cyclooxygenase-2 (COX-2) inhibitors, a ligand-based approach using pharmacophore modeling of known pyrazole-based drugs like celecoxib (B62257) helped identify the crucial chemical features needed for potent and selective inhibition. nih.gov
Anti-HIV Agents: A five-point pharmacophore model was developed for diarylaniline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). The model, featuring two hydrogen bond acceptors, one donor, and two aromatic rings, was used to screen databases and identify new scaffolds, including a pyrano[2,3-c]pyrazole core, for anti-HIV-1 chemotherapy. tandfonline.com
For this compound, a hypothetical pharmacophore model would likely include the amine group as a hydrogen bond donor, the nitrogen atoms of the pyrazole ring as hydrogen bond acceptors, and the phenoxypropyl group contributing a key hydrophobic and aromatic feature.
Computational Insights into Biological Interactions
Computational chemistry provides indispensable tools for understanding the molecular behavior of compounds like pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offer deep insights into how these molecules interact with biological targets and predict their potential as drug candidates. eurasianjournals.comchim.it
Numerous docking studies have been performed on pyrazole derivatives to elucidate their mechanism of action at a molecular level.
Kinase Inhibition: Pyrazole derivatives have been docked into the active sites of various protein kinases, which are common targets in cancer therapy. Docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives into ERK and RIPK3 kinases revealed that the core scaffold interacts with vital amino acids in the active pockets, securely anchoring the inhibitors. nih.gov Similarly, docking of pyrazole-hybrid chalcones into the colchicine-binding site of tubulin has helped explain their anticancer activity. mdpi.com
Enzyme Inhibition: Studies on pyrazole derivatives as inhibitors of CYP2E1, a cytochrome P450 enzyme, used docking to show that the pyrazole ring ligates to the heme iron through its N2 nitrogen. nih.gov The orientation and binding affinity were shown to be highly dependent on the substituents on the pyrazole ring, with hydrophobic contacts playing a significant role. nih.gov
Antimicrobial Targets: Docking studies have also been used to explore the potential of pyrazoles as antimicrobial agents. For instance, pyrazole derivatives were docked into the active site of fungal 14-alpha demethylase, an essential enzyme in ergosterol biosynthesis, to identify potential antifungal agents. ijnrd.org
A docking study involving this compound would likely show the pyrazole core and its amine group forming hydrogen bonds with polar residues in a target's active site, while the phenoxypropyl group would engage in hydrophobic or π-stacking interactions. The table below presents examples of docking results for various pyrazole derivatives against different protein targets.
| Pyrazole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |
| 1H-Pyrazole Derivatives | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.gov |
| 1H-Pyrazole Derivatives | Aurora A (2W1G) | -8.57 | Not specified | nih.gov |
| Pyrazole-linked Thiazoles | Dihydrofolate Reductase (DHFR) | -6.9 to -8.5 (Binding Energy) | Not specified | ekb.eg |
| C-RAF Inhibitors | C-RAF Protein | -9.7 | Not specified | nih.gov |
| CYP17 Inhibitors | CYP17 Protein | -10.4 | Not specified | nih.gov |
In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and biological activity spectra of novel compounds, helping to prioritize candidates for synthesis and biological testing. ekb.egalrasheedcol.edu.iq
ADMET and Drug-Likeness Prediction: The "Rule of Five," developed by Lipinski, provides a guideline for evaluating the drug-likeness and potential oral bioavailability of a compound. nih.gov Parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are assessed. nih.gov For many newly synthesized pyrazole derivatives, in silico ADMET studies have confirmed favorable pharmacokinetic profiles, with high predicted intestinal absorption and cell permeability. nih.govekb.egalrasheedcol.edu.iq For example, a series of pyrazole-linked thiazole (B1198619) derivatives were predicted to have high absorption rates (78.24% to 92.62%) and most accomplished the Lipinski roles, indicating good potential for oral availability. ekb.eg
Bioactivity Spectrum Prediction: While specific PASS (Prediction of Activity Spectra for Substances) results are not available for this compound in the reviewed literature, this and similar software are used to predict a wide range of biological activities based on the structural formula of a compound. The predictions are based on SAR analysis of a large database of known bioactive compounds. For the broader class of pyrazoles, such predictions often align with their known pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.net These tools can suggest novel applications for existing scaffolds and guide further experimental investigation. Computational screening of pyrazole libraries has been used to identify potential modulators for targets involved in cancer, such as HDAC, C-RAF, and VEGFR. nih.gov
Advanced Applications and Materials Science Involving 1 3 Phenoxypropyl 1h Pyrazol 3 Amine Derivatives
Polymeric Applications of Pyrazole (B372694) Derivatives
The incorporation of pyrazole moieties into polymer backbones or as side chains can impart desirable thermal, electronic, and optical properties to the resulting materials. The derivatives of 1-(3-phenoxypropyl)-1H-pyrazol-3-amine serve as valuable building blocks in the synthesis of such advanced polymers.
Synthesis of Pyrazole-Containing Polymers via Radical Polymerization
Radical polymerization is a common and robust method for synthesizing a wide variety of polymers. For a derivative of this compound to be amenable to this process, it must first be functionalized with a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This can be achieved by reacting the amine group of the parent compound with a suitable reagent like acryloyl chloride or methacryloyl chloride.
The general steps for the synthesis of a hypothetical pyrazole-containing polymer, poly(N-(1-(3-phenoxypropyl)-1H-pyrazol-3-yl)methacrylamide), via radical polymerization are as follows:
Monomer Synthesis: The amine group of this compound is reacted with methacryloyl chloride in the presence of a base to yield the corresponding methacrylamide (B166291) monomer.
Polymerization: The synthesized monomer is then subjected to radical polymerization using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent termination by oxygen.
The progress of the polymerization can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy, following the disappearance of the vinyl proton signals of the monomer.
Electronic and Optical Properties of Polymeric Materials (e.g., Electroluminescence)
Pyrazole-based polymers have demonstrated significant promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). These materials can exhibit bright electroluminescence, making them suitable for display and lighting applications. researchgate.netrsc.org The conjugated π-electron system of the pyrazole ring plays a crucial role in the electronic and optical properties of these polymers. ias.ac.in
The electroluminescent properties of polymers derived from this compound would be influenced by the specific structure of the polymer, including the nature of the polymer backbone and any additional functional groups. For instance, the phenoxypropyl group may influence the solubility and film-forming properties of the polymer, which are critical for device fabrication.
Research on other pyrazole-containing polymers has shown that they can emit light across the visible spectrum, with the emission color being tunable by modifying the chemical structure. mdpi.com For example, pyrazoloquinoline-based materials have been investigated for blue-emitting OLEDs. mdpi.com It is conceivable that polymers incorporating the this compound moiety could be designed to exhibit specific electroluminescent characteristics.
Table 1: Representative Optical and Electronic Properties of Pyrazole-Based Polymers
| Property | Reported Value/Characteristic | Source |
|---|---|---|
| Electroluminescence | Bright emission | researchgate.netrsc.org |
| Luminance | Up to 37,000 cd/m² for some derivatives | mdpi.com |
| Luminescent Efficiency | Up to 6.0 cd/A for certain pyrazoloquinoline-based devices | mdpi.com |
| Emission Color | Tunable, with examples of green and blue emission | mdpi.com |
| Photoluminescence | Promising for sensor applications | ias.ac.in |
This table presents a summary of properties observed in various pyrazole-based polymeric systems and represents potential characteristics for polymers derived from this compound.
Advanced Polymer Characterization (e.g., Molecular Weight Distribution by GPC)
The physical and mechanical properties of a polymer are intrinsically linked to its molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining these parameters. lcms.czsepscience.comchromatographyonline.com
In a GPC experiment, a dissolved polymer sample is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI value indicates a more uniform distribution of polymer chain lengths.
The characterization of pyrazole-containing polymers by GPC provides crucial information for quality control and for establishing structure-property relationships. researchgate.net For instance, controlling the molecular weight distribution is essential for achieving reproducible performance in applications such as OLEDs.
Table 2: Hypothetical GPC Analysis Data for a Synthesized Pyrazole-Containing Polymer
| Parameter | Value |
|---|---|
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
This table provides an example of the type of data obtained from a GPC analysis of a polymer. The values are for illustrative purposes.
Catalytic Applications in Organic Synthesis
The nitrogen atoms of the pyrazole ring in this compound derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis. acs.org By coordinating to a metal center, these pyrazole-based ligands can modulate the metal's reactivity and selectivity in a variety of organic transformations.
Asymmetric Catalysis Mediated by Pyrazole Ligands
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral pyrazole-containing ligands have been successfully employed in a range of asymmetric reactions. nih.govnih.gov
To be effective in asymmetric catalysis, a derivative of this compound would need to be rendered chiral. This could be achieved, for example, by introducing a chiral center into the phenoxypropyl chain or by attaching a chiral auxiliary to the pyrazole ring or the amine group.
Once a chiral pyrazole ligand is synthesized, it can be complexed with a suitable metal precursor (e.g., of rhodium, ruthenium, or palladium) to generate a chiral catalyst. Such catalysts can then be used to effect stereoselective transformations, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, dictated by the substituents on the pyrazole and phenoxypropyl moieties, would play a critical role in determining the enantioselectivity of the catalytic reaction.
Polymerization Catalysis
In addition to their role in synthesizing polymers as monomers, pyrazole derivatives can also act as ligands in catalyst systems for polymerization reactions. For example, titanium complexes bearing pyrazole ligands have been shown to be effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. nih.gov The use of a pyrazole ligand was found to significantly enhance the catalytic activity compared to using the titanium precursor alone. nih.gov
A complex formed from this compound and a suitable metal center could potentially catalyze various polymerization reactions. The phenoxypropyl group might influence the solubility and stability of the catalyst, while the amine group could be further functionalized to tune the catalyst's properties or to immobilize it on a solid support for easier separation and recycling. The coordination of the pyrazole's nitrogen atoms to the metal center is key to activating the monomer and facilitating the polymerization process.
Surface Chemistry and Adsorption Phenomena
The unique chemical structure of pyrazole derivatives, such as this compound, makes them effective candidates for applications in surface chemistry, particularly as corrosion inhibitors. Their efficacy is largely attributed to their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive effects of aggressive environments.
Mechanisms of Corrosion Inhibition via Surface Adsorption
The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metallic surface. nih.gov This process forms a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net The adsorption is facilitated by the presence of heteroatoms (nitrogen, and in some cases, oxygen or sulfur), aromatic rings, and π-electrons within the molecular structure. nih.govacs.org These features serve as active centers for adsorption. acs.orgnih.gov
The adsorption process can occur through two main types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, where a metal surface is positively charged, anions from the acid (like Cl⁻) first adsorb onto the surface, creating a negatively charged layer. The protonated inhibitor molecules then adsorb onto this layer.
Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. nih.gov The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole and phenyl rings in a molecule like this compound are key to this process. nih.gov
Studies on various pyrazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.netacs.org This is confirmed by electrochemical measurements, such as potentiodynamic polarization, which show a decrease in corrosion current density in the presence of the inhibitor. nih.gov Electrochemical impedance spectroscopy (EIS) studies further support the adsorption mechanism, showing an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor, which suggests the formation of an insulating layer on the surface. tandfonline.com
The effectiveness of inhibition generally increases with the concentration of the inhibitor, up to an optimal level where maximum surface coverage is achieved. nih.govtandfonline.com The mode of adsorption is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor and the metal surface. researchgate.netresearchgate.netnih.gov
The molecular structure of the pyrazole derivative plays a critical role in its inhibition efficiency. The presence of electron-donating groups tends to enhance the inhibition performance by increasing the electron density on the molecule, which facilitates stronger adsorption onto the metal surface. kfupm.edu.sa Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to correlate the molecular structure of pyrazole inhibitors with their protective properties, affirming the role of electron-rich centers in the adsorption process. nih.govresearchgate.net
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10-3 | 90.1 | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10-3 | 91.8 | nih.govnih.gov |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10-3 | 94 | researchgate.net |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 mg/L | 92.28 | acs.org |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate (MPAPB) | 10-3 | 90.2 | nih.gov |
Development of Novel Sensor Technologies Utilizing Pyrazole Scaffolds
The pyrazole scaffold is a versatile platform for the development of novel sensor technologies, particularly fluorescent and colorimetric chemosensors for detecting metal ions. nih.govrsc.org The inherent structural and electronic properties of pyrazole derivatives, such as their ability to act as chelating ligands and their favorable photophysical characteristics, make them ideal for this purpose. nih.govnih.gov
The design of pyrazole-based sensors often involves linking the pyrazole core to a fluorophore or chromophore. The pyrazole unit acts as the recognition site (receptor) that selectively binds to a specific analyte, such as a metal ion. This binding event triggers a change in the photophysical properties of the molecule, leading to a detectable signal, such as a "turn-on" or "turn-off" of fluorescence or a change in color. nih.govscispace.comrsc.org
The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions. nih.gov By modifying the substituents on the pyrazole ring, the selectivity and sensitivity of the sensor can be fine-tuned for a specific target analyte. nih.govnih.gov For instance, different pyrazole derivatives have been synthesized to act as selective fluorescent sensors for various metal ions including Zn²⁺, Cd²⁺, Fe³⁺, and Hg²⁺. nih.govnih.gov
One common mechanism for fluorescence "turn-on" sensing is the inhibition of Photoinduced Electron Transfer (PET). nih.gov In the absence of the target ion, the fluorescence of the sensor molecule is quenched due to an electron transfer process from the pyrazole receptor to the attached fluorophore. Upon binding of the metal ion to the pyrazole, this PET process is blocked, resulting in a significant enhancement of fluorescence intensity. nih.gov
Research has demonstrated the synthesis of simple pyrazole-based sensors that exhibit high selectivity and sensitivity. For example, a pyrazole derivative was shown to display a 20-fold increase in fluorescence for Zn²⁺ compared to a 2.5-fold increase for Cd²⁺. nih.govsemanticscholar.org Another derivative showed a 30-fold fluorescence enhancement specifically for Fe³⁺, with a very low limit of detection (LoD). nih.govsemanticscholar.org The development of these sensors is crucial for applications in environmental monitoring, biological imaging, and medical diagnostics. rsc.orgnih.govmdpi.com
| Sensor Compound | Target Ion | Detection Method | Fold Increase in Fluorescence | Limit of Detection (LoD) | Reference |
|---|---|---|---|---|---|
| Pyrazole 8 (from chalcone (B49325) precursor) | Zn2+ | "Turn-on" Fluorescence | ~20 | Not Specified | nih.govsemanticscholar.org |
| Pyrazole 9 (from chalcone precursor) | Fe3+ | "Turn-on" Fluorescence | ~30 | 0.025 µM | nih.govsemanticscholar.org |
| Pyrazoline Ligand 1 | Cd2+ | "Turn-on" Fluorescence | Selective vs. Zn2+ | Not Specified | scispace.com |
| Pyrazole Ligand 2 | Zn2+ | "Turn-on" Fluorescence | Selective vs. Cd2+ | Not Specified | scispace.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step alkylation or coupling reactions. For example, pyrazole precursors are reacted with 3-phenoxypropyl halides under basic conditions (e.g., cesium carbonate) in aprotic solvents like DMF or THF. Catalysts such as copper(I) bromide may enhance coupling efficiency . Key parameters include temperature (35–80°C), reaction time (24–48 hours), and stoichiometric control of nucleophiles. Purification via column chromatography or recrystallization ensures high purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks corresponding to the phenoxypropyl chain (e.g., δ ~3.5–4.0 ppm for OCH₂, δ ~1.8–2.2 ppm for CH₂CH₂CH₂) and pyrazole ring protons (δ ~6.5–8.0 ppm) confirm connectivity .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]+ = calculated for C₁₂H₁₆N₃O) validates molecular integrity .
- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS ensures ≥95% purity by area normalization .
Q. What are the primary biological targets or pathways associated with pyrazole-3-amine derivatives based on current research?
- Methodological Answer : Pyrazole-3-amine derivatives are screened for enzyme inhibition (e.g., kinases, cytochrome P450) or receptor modulation (e.g., GPCRs) using assays like fluorescence polarization or radioligand binding. For instance, fluorophenyl-substituted analogs show affinity for serotonin receptors in preliminary studies . Standard protocols involve in vitro enzymatic assays with IC₅₀ determination and follow-up cellular viability tests (e.g., MTT assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line, assay buffer pH, incubation time) to isolate variables .
- Structural Analog Analysis : Test derivatives with modified phenoxy or pyrazole groups to identify critical pharmacophores .
- Meta-Analysis : Cross-reference PubChem BioActivity data to identify trends in EC₅₀/IC₅₀ values and exclude outlier methodologies .
Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding sites). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What strategies optimize regioselectivity in the alkylation steps during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole-NH₂) to steer alkylation to the desired position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving selectivity for terminal alkylation .
- Catalytic Systems : Pd/Cu bimetallic catalysts enhance cross-coupling efficiency while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
